molecular formula C27H26F3N3O3S B12014129 3-amino-6-(4-butoxyphenyl)-N-(4-ethoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide CAS No. 617696-23-8

3-amino-6-(4-butoxyphenyl)-N-(4-ethoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B12014129
CAS No.: 617696-23-8
M. Wt: 529.6 g/mol
InChI Key: AEMYRRFQLALPOM-UHFFFAOYSA-N
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Description

3-amino-6-(4-butoxyphenyl)-N-(4-ethoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide is a synthetic organic compound that belongs to the thienopyridine class These compounds are known for their diverse biological activities and potential applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-6-(4-butoxyphenyl)-N-(4-ethoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the thienopyridine core, followed by the introduction of the amino, butoxyphenyl, ethoxyphenyl, and trifluoromethyl groups through various chemical reactions such as nucleophilic substitution, amination, and coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction routes as in the laboratory. The process is scaled up with considerations for cost-effectiveness, safety, and environmental impact. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-amino-6-(4-butoxyphenyl)-N-(4-ethoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can modify the functional groups, such as converting nitro groups to amino groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, the compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its functional groups may enable binding to specific targets, making it a valuable tool for studying biological processes.

Medicine

In medicinal chemistry, 3-amino-6-(4-butoxyphenyl)-N-(4-ethoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide may be investigated for its potential therapeutic effects. It could serve as a lead compound for the development of new drugs targeting various diseases, such as cancer, inflammation, or infectious diseases.

Industry

In the industrial sector, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-amino-6-(4-butoxyphenyl)-N-(4-ethoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s functional groups enable binding to these targets, leading to modulation of their activity and subsequent biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-amino-6-(4-butoxyphenyl)-N-(4-ethoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide include other thienopyridine derivatives with different substituents. Examples may include:

  • 3-amino-6-(4-methoxyphenyl)-N-(4-ethoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide
  • 3-amino-6-(4-butoxyphenyl)-N-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties

Properties

CAS No.

617696-23-8

Molecular Formula

C27H26F3N3O3S

Molecular Weight

529.6 g/mol

IUPAC Name

3-amino-6-(4-butoxyphenyl)-N-(4-ethoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C27H26F3N3O3S/c1-3-5-14-36-19-10-6-16(7-11-19)21-15-20(27(28,29)30)22-23(31)24(37-26(22)33-21)25(34)32-17-8-12-18(13-9-17)35-4-2/h6-13,15H,3-5,14,31H2,1-2H3,(H,32,34)

InChI Key

AEMYRRFQLALPOM-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=NC3=C(C(=C2)C(F)(F)F)C(=C(S3)C(=O)NC4=CC=C(C=C4)OCC)N

Origin of Product

United States

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